Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt
CAS No.: 75672-43-4
Cat. No.: VC0110056
Molecular Formula: C₃₁H₄₉K₂NO₁₃S
Molecular Weight: 753.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75672-43-4 |
|---|---|
| Molecular Formula | C₃₁H₄₉K₂NO₁₃S |
| Molecular Weight | 753.98 |
Introduction
Chemical Identity and Physical Properties
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronidated derivative of taurocholic acid, classified as a bile acid conjugate. The compound features a glucuronide modification at the 3-O position, which significantly enhances its solubility and biological activity compared to the parent compound.
The key physical and chemical properties of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 75672-43-4 |
| Molecular Formula | C₃₁H₄₉K₂NO₁₃S |
| Molecular Weight | 753.98 g/mol |
| Synonyms | Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, Dipotassium Salt |
| PubChem CID | 169446716 |
Table 1: Physical and chemical properties of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt
Structural Characteristics
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt possesses a complex structure derived from its parent compound, taurocholic acid. The structure consists of a steroid core (cholane) with specific hydroxyl groups at the 7 and 12 positions, while the 3 position is modified with a β-D-glucopyranosiduronic acid group. The molecule also contains a taurine moiety (2-sulfoethylamine) attached to the carboxyl end of the bile acid structure, and the entire structure is stabilized as a dipotassium salt .
The glucuronide modification at the 3-O position is particularly significant as it:
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Increases the water solubility of the compound
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Alters its biological activity profile
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Changes its interaction with bile acid receptors and transporters
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Affects its metabolism and clearance pathways
Biological Significance
Role in Bile Acid Physiology
Bile acids, including taurocholic acid and its derivatives, play crucial roles in the mammalian digestive system. Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt, as a modified bile acid, participates in several important physiological processes:
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Facilitation of lipid digestion and absorption of fat-soluble vitamins in the gastrointestinal tract
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Contribution to cholesterol homeostasis
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Involvement in signaling pathways affecting metabolic regulation
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Influence on liver function and hepatic metabolism
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Modulation of gut microbiota composition
The glucuronide modification enhances these properties by altering the compound's physicochemical characteristics, which may result in different biological activities compared to the parent taurocholic acid.
Hepatobiliary Transport
Research on similar bile acid glucuronides has provided insights into the hepatobiliary transport mechanisms of these compounds. Studies in rats have demonstrated that bile acid 3-O-glucuronides, including those of lithocholic acid and cholic acid, undergo efficient hepatobiliary transport in normal animals .
Interestingly, in rats with hereditary conjugated hyperbilirubinemia (GY rats), the biliary secretion of bile acid 3-O-glucuronides is impaired. For instance, the secretion of lithocholic acid 3-O-glucuronide and cholic acid 3-O-glucuronide was reduced to 24% and 71% at 1 hour, respectively, compared to nearly complete secretion (>95%) in control rats . This suggests specific transport mechanisms for glucuronidated bile acids that may be distinct from those for other bile acid conjugates.
Analytical and Research Applications
Use in Biochemical and Pharmaceutical Research
Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt serves as an important tool in biochemical and pharmaceutical research, particularly in studies focusing on:
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Bile acid metabolism and homeostasis
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Liver function and hepatic transport mechanisms
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Gut microbiota interactions
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Immune cell responses
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Signaling pathways mediated by bile acid receptors
The compound can function as a reference standard or experimental tool to examine how glucuronidation affects the biological activities of bile acids.
Experimental Methods
Research involving Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt typically employs various experimental approaches:
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In vitro experiments with cultured liver cells
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In vivo studies in animal models
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Analyses of bile acid transport and metabolism
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Studies of receptor binding and activation
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Investigations of gut-liver axis interactions
These methods help researchers understand how structural modifications like glucuronidation affect the biological functions of bile acids in different physiological and pathological contexts.
Comparative Analysis with Related Compounds
Comparison with Other Bile Acid Derivatives
To better understand the unique properties of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt, it is helpful to compare it with related bile acid derivatives, as shown in Table 2:
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt | C₃₁H₄₉K₂NO₁₃S | 753.98 g/mol | Glucuronide at 3-O position, taurine conjugate, dipotassium salt |
| Cholic Acid 3-O-Beta-Glucuronide Disodium Salt | C₃₀H₄₆Na₂O₁₁ | Not specified in sources | Glucuronide at 3-O position, unconjugated bile acid, disodium salt |
| Taurocholic acid (N-Choloyltaurine) | C₂₆H₄₅NO₇S | 571.81 g/mol | Parent compound without glucuronidation |
Table 2: Comparison of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt with related bile acid derivatives
| Age Group | 3-Glucuronidated 24-Nonamidated (%) | 3-Glucuronidated 24-Glycine (%) | 3-Glucuronidated 24-Taurine (%) |
|---|---|---|---|
| 0-2 months | 0.38 | 0.08 | 0.02 |
| 3-11 months | 0.23 | 3.02 | 0.90 |
| 1-3 years | 1.09 | 8.59 | 0.64 |
| 4-9 years | 2.55 | 4.85 | 0.36 |
| 10-15 years | 5.97 | 5.62 | 0.71 |
| Adult | 2.81 | 6.48 | 0.14 |
Table 3: Percentage distribution of urinary 3-glucuronidated bile acids across age groups
These findings suggest developmental changes in bile acid metabolism and excretion patterns, which may have implications for understanding the physiological roles of compounds like Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt.
Current Research and Future Directions
While specific research on Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is limited, studies on similar bile acid glucuronides suggest several potential research directions:
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Investigation of the impact of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt on liver cell function and immune cell differentiation
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Examination of its role in cholesterol and lipid metabolism
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Exploration of its potential therapeutic applications in liver and metabolic disorders
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Analysis of its interactions with the gut microbiome and potential effects on bacterial populations
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Development of analytical methods for detecting and quantifying this compound in biological samples
Further research may provide more detailed insights into the specific biological roles and potential therapeutic applications of this compound.
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